molecular formula C45H70O13 B117357 Dinophysistoxin 1 CAS No. 81720-10-7

Dinophysistoxin 1

Cat. No. B117357
CAS RN: 81720-10-7
M. Wt: 819 g/mol
InChI Key: CLBIEZBAENPDFY-HNXGFDTJSA-N
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Description

Dinophysistoxin 1 (DTX1) is a lipophilic and heat-stable marine toxin produced by dinoflagellates . It can accumulate in filter-feeding bivalves and cause diarrheic shellfish poisoning (DSP) in humans shortly after the ingestion of contaminated seafood .


Molecular Structure Analysis

DTX1 has a molecular formula of C45H70O13 . Its average mass is 819.029 Da and its monoisotopic mass is 818.481628 Da . Small variations in DTX1 structure, particularly at the head region (i.e., C1/C2), result in significant changes in toxicological potency .


Chemical Reactions Analysis

DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . It also has different toxicokinetics and toxic potency compared to other toxins .


Physical And Chemical Properties Analysis

DTX1 is a lipophilic and heat-stable marine toxin . It has a density of 1.3±0.1 g/cm^3, a boiling point of 923.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Biomedical Research: Understanding Cellular Toxicity

DTX1 is utilized in biomedical research to study its effects on cellular integrity, particularly in gut epithelium models. Research has shown that DTX1 can disrupt the integrity of Caco-2 monolayers, affecting tight-junction proteins like occludin . This helps in understanding the mechanisms of intestinal permeability and the oral toxicity of marine biotoxins.

Environmental Monitoring: Seafood Safety

DTX1 plays a crucial role in environmental monitoring, especially in assessing the safety of seafood. Studies have detected DTX1 in seafood from South Korea, leading to risk assessments and regulatory measures to ensure consumer safety .

Food Safety: Shellfish Poisoning Prevention

In the field of food safety, DTX1 is significant for preventing diarrhetic shellfish poisoning (DSP). Research involving the detection of DTX1 in shellfish has led to better management practices and the establishment of safety limits for shellfish consumption .

Pharmaceutical Research: Drug Development

DTX1’s potent toxicity makes it a candidate for pharmaceutical research, where it’s used to develop drugs that can target specific cellular processes. Its ability to inhibit protein phosphatases is of particular interest in the development of cancer therapeutics .

Toxicology Studies: Risk Assessment

Toxicology studies leverage DTX1 to understand its acute and chronic effects on health. By administering DTX1 to model organisms, researchers can establish toxicity profiles and assess the risks associated with exposure to marine toxins .

Analytical Chemistry: Calibration Standards

In analytical chemistry, DTX1 is used to create calibration standards for detecting marine toxins. Certified calibration solutions like CRM-DTX1-c are essential for developing accurate quantitation methods for DTX1 in various samples .

Safety And Hazards

DTX1 is known to cause diarrheic shellfish poisoning (DSP) in humans . It is classified as Acute Toxicity: Oral, Category 3; Acute Toxicity: Skin, Category 3; and Skin Corrosion/Irritation, Category 2 .

properties

IUPAC Name

3-[2-[(E)-4-[2-[3-(3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBIEZBAENPDFY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dinophysistoxin 1

CAS RN

81720-10-7
Record name Dinophysistoxin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081720107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35-Methylokadaic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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